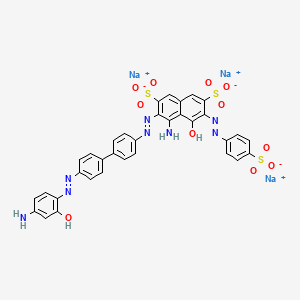

4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with biphenyl derivatives and further diazotization and coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

Biology: Employed in histological staining to visualize cellular components.

Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Widely used in the textile and printing industries for dyeing fabrics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo bonds in the molecule can be excited by light, leading to the generation of reactive oxygen species that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-2-hydroxyphenylazo benzene sulfonate

- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

- 4-Amino-2-hydroxy-1,1’-biphenyl-4-ylazo benzene sulfonate

Uniqueness

Compared to similar compounds, 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) stands out due to its higher stability and intense coloration. Its unique structure allows for multiple functionalizations, making it versatile for various applications in different fields .

Biological Activity

Overview of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textiles, food, and other industries. Their stability and vibrant colors make them popular; however, their persistence in the environment raises concerns about toxicity and ecological impact.

- Biodegradation : Azo dyes can undergo reductive cleavage of the azo bond by microorganisms, leading to decolorization. This process is facilitated by enzymes such as azoreductases found in various bacterial species.

- Toxicity Reduction : The breakdown products of azo dyes often exhibit reduced toxicity compared to the parent compounds. For instance, studies have shown that the biodegradation of azo dyes by bacteria like Pseudomonas species results in non-toxic metabolites .

1. Decolorization by Bacterial Strains

Research has demonstrated that certain bacterial strains, such as Bacillus sp. and Escherichia coli, can effectively decolorize various azo dyes, including those similar to the compound . For example:

- Bacillus sp. strain AK1 has shown promising results in decolorizing sulfonated azo dyes under aerobic conditions .

- E. coli DH5α exhibited rapid decolorization of basic azo dyes, with a significant reduction observed within two hours of incubation .

2. Enzymatic Degradation

Studies have highlighted the role of immobilized laccase enzymes in the transformation and decolorization pathways of azo dyes like Acid Red 27. The enzymatic activity enhances dye degradation efficiency through oxidative mechanisms .

Research Findings

| Study | Organism | Azo Dye | Decolorization Efficiency | Mechanism |

|---|---|---|---|---|

| Anjaneya et al. (2011) | Bacillus sp. | Metanil Yellow | >90% after 48 hours | Aerobic biodegradation |

| Chhabra et al. (2015) | Laccase Enzyme | Acid Red 27 | 85% after 24 hours | Oxidative transformation |

| Kong et al. (2014) | Activated Carbon Fiber System | Congo Red | Enhanced mineralization observed | Radical-induced decolorization |

Environmental Implications

The biological activity of this compound is crucial for its application in wastewater treatment processes. The ability of specific microorganisms to degrade azo dyes can be harnessed for bioremediation efforts aimed at reducing pollution from dye-laden industrial effluents.

Properties

CAS No. |

83968-66-5 |

|---|---|

Molecular Formula |

C34H23N8Na3O11S3 |

Molecular Weight |

884.8 g/mol |

IUPAC Name |

trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H26N8O11S3.3Na/c35-21-5-14-26(27(43)17-21)40-37-22-6-1-18(2-7-22)19-3-8-23(9-4-19)38-41-32-28(55(48,49)50)15-20-16-29(56(51,52)53)33(34(44)30(20)31(32)36)42-39-24-10-12-25(13-11-24)54(45,46)47;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |

InChI Key |

JETJMEZGMURXPT-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.